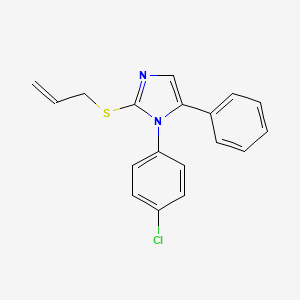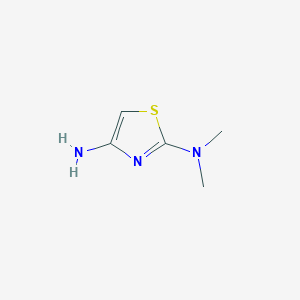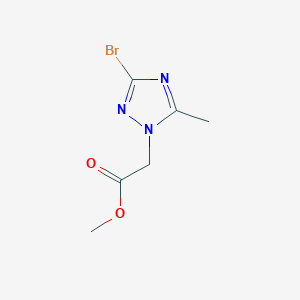
methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate” is a compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate” is characterized by a 1,2,4-triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The empirical formula is C4H5N3O2, and the molecular weight is 127.10 .Chemical Reactions Analysis
Triazoles, such as “methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate”, have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
1,2,4-Triazole derivatives, including those similar to "methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate," are synthesized through various chemical reactions and have been explored for their potential in creating more complex chemical structures. For example, compounds have been synthesized by the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, leading to the formation of thiosemicarbazides and further cyclization to produce 1,2,4-triazole and 1,3,4-thiadiazole derivatives with confirmed molecular structures by X-ray analysis (Maliszewska-Guz et al., 2005).
Continuous Manufacturing and Process Optimization
Innovations in the manufacturing process for triazole derivatives have led to safer and more efficient methods. For instance, a safe and efficient three-step continuous process was developed for the synthesis of a triazole derivative starting from sodium azide, methyl-bromoacetate, and an alkyne. This method minimizes risks associated with hazardous intermediates and uses FT-IR in-line monitoring for real-time optimization (Karlsson et al., 2017).
Environmental and Sustainable Synthesis Approaches
The development of environmentally friendly synthesis methods for 1,2,4-triazoles has been a focus area, showcasing a metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under flow conditions. This process highlights the advantages of continuous flow chemistry, including improved yields, safety, and selectivity, compared to traditional batch methods (Tortoioli et al., 2020).
Antimicrobial and Antifungal Activities
Triazole derivatives have been investigated for their potential antimicrobial and antifungal activities. For instance, new triazole and triazolothiadiazine derivatives have been synthesized as possible antimicrobial agents, showing significant activity against various microbial strains. This research indicates the potential of triazole derivatives in developing new antimicrobial agents (Kaplancikli et al., 2008).
Anticorrosive Properties
Investigations into the corrosion inhibition properties of triazole derivatives have also been conducted, revealing that certain 1,2,3-triazole derivatives can serve as effective corrosion inhibitors for mild steel in acidic solutions. This application is critical for protecting industrial machinery and infrastructure from corrosion-related damage (Elazhary et al., 2019).
Propiedades
IUPAC Name |
methyl 2-(3-bromo-5-methyl-1,2,4-triazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-4-8-6(7)9-10(4)3-5(11)12-2/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSRSFRUQKXKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


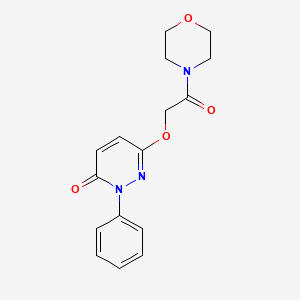
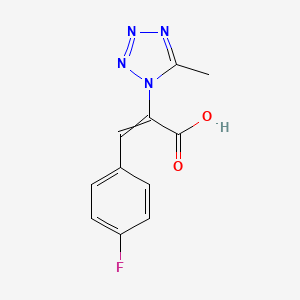
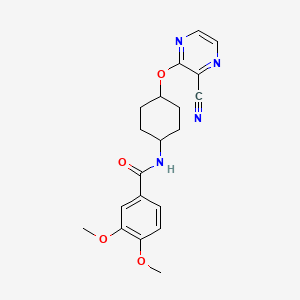
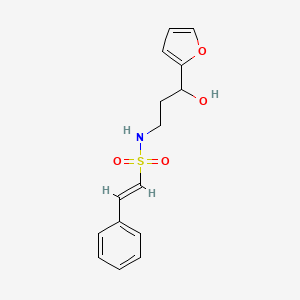
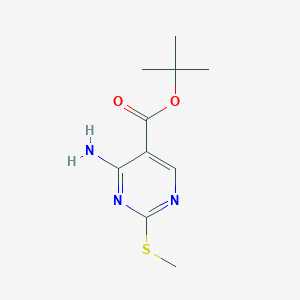
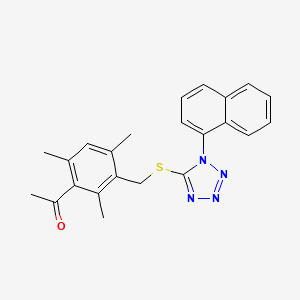
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2576950.png)
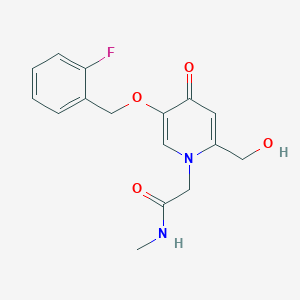
![N-(2-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2576952.png)
![5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2576953.png)
acetate](/img/structure/B2576954.png)
